molecular formula C20H20F3N3O3 B3009193 N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 1396850-06-8

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B3009193
CAS No.: 1396850-06-8
M. Wt: 407.393
InChI Key: ZOQZXENSBYNFAF-UHFFFAOYSA-N
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Description

N-{2-[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic heterocyclic compound characterized by a fused quinazoline core and a 1,4-benzodioxine carboxamide moiety. The quinazoline ring system, partially saturated (5,6,7,8-tetrahydro), is substituted with a trifluoromethyl (-CF₃) group at the 4-position, which enhances its metabolic stability and lipophilicity .

Properties

IUPAC Name

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O3/c21-20(22,23)18-12-5-1-2-6-13(12)25-17(26-18)9-10-24-19(27)16-11-28-14-7-3-4-8-15(14)29-16/h3-4,7-8,16H,1-2,5-6,9-11H2,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOQZXENSBYNFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3COC4=CC=CC=C4O3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps, including the formation of the tetrahydroquinazoline ring and the benzodioxine moiety. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems could enhance efficiency and consistency in production.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism by which N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These could include binding to enzymes or receptors, modulating signal transduction pathways, or altering gene expression. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects and bioactivity. Key analogs include:

N-{2-[3-(Trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

  • Structural Differences : Replaces the quinazoline core with a tetrahydroindazole ring.
  • Molecular Formula : C₁₉H₂₀F₃N₃O₃ (MW: 395.4) vs. C₂₀H₁₉F₃N₃O₃ (estimated MW: 406.4 for the target compound) .

N-(2-(4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)thiophene-3-carboxamide

  • Structural Differences : Substitutes benzodioxine with a thiophene carboxamide.
  • Molecular Formula : C₁₆H₁₄F₃N₃OS (MW: 355.4) .
  • Bioactivity : Thiophene derivatives often exhibit antiviral or anti-inflammatory properties, but specific data for this compound are unavailable.

1,4-Benzodioxin-Based Thiadiazole-Fused Analogs (Compounds 1–25)

  • Structural Differences : Feature fused thiadiazole rings instead of quinazoline.
  • Bioactivity : Demonstrated potent α-amylase (IC₅₀: 0.70–30.80 μM) and α-glucosidase (IC₅₀: 0.80–29.70 μM) inhibition, outperforming the standard drug acarbose (IC₅₀: ~12.80 μM). Compound 22 (di-hydroxy substitutions on the aryl ring) showed the highest activity .

Structure–Activity Relationship (SAR) Analysis

Structural Feature Impact on Bioactivity Example Compounds
Trifluoromethyl (-CF₃) Enhances metabolic stability and electron-withdrawing effects, improving enzyme binding Target compound,
Benzodioxine Moiety Planar structure facilitates π-π stacking with enzyme active sites (e.g., α-amylase) Compounds 1–25
Hydroxy Substitutions Di-hydroxy groups (e.g., 2,3-position) significantly boost inhibitory potency Compound 22 (IC₅₀: 0.80 μM)
Heterocyclic Core Variation Quinazoline vs. indazole/thiophene alters target selectivity (e.g., kinases vs. carbohydrases)

Key Research Findings

Enzyme Inhibition : Benzodioxine-thiadiazole analogs (IC₅₀: <1 μM) outperform the target compound’s hypothetical activity due to optimized substituent positioning .

Molecular Docking Insights : In analogs like compound 22, hydroxy groups form hydrogen bonds with α-glucosidase residues (Asp307, Arg439), while the benzodioxine moiety engages in hydrophobic interactions .

Trifluoromethyl Role : The -CF₃ group in the target compound likely enhances binding to hydrophobic enzyme pockets, akin to its role in kinase inhibitors .

Biological Activity

N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a trifluoromethyl group attached to a tetrahydroquinazoline ring and a benzodioxine moiety. The general synthetic route involves several steps:

  • Preparation of Tetrahydroquinazoline : This is typically achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
  • Introduction of Trifluoromethyl Group : Common methods include the use of trifluoromethylating agents such as trifluoromethyl iodide.
  • Formation of Benzodioxine Carboxamide : The final product is synthesized through amidation reactions involving the tetrahydroquinazoline derivative and a carboxylic acid.

The biological activity of this compound is largely attributed to its structural features, particularly the trifluoromethyl group, which enhances lipophilicity and facilitates cellular penetration. Once inside the cell, it interacts with various molecular targets including enzymes and receptors.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives with similar structures exhibit moderate inhibition against Mycobacterium tuberculosis and other non-tuberculous mycobacteria. For instance, derivatives of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine were evaluated for their antimicrobial properties with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on AChE and butyrylcholinesterase (BuChE). Some analogues demonstrated lower IC50 values than rivastigmine, a clinically used drug .

Case Studies

  • Antimycobacterial Activity : A study highlighted the effectiveness of certain derivatives in inhibiting M. tuberculosis with MIC values as low as 62.5 µM for some compounds . The activity was linked to the structural characteristics of the alkyl chain in the hydrazine derivatives.
  • Cytotoxicity Assessment : Compounds were tested against eukaryotic cell lines (HepG2 and MonoMac6) showing no significant cytostatic properties at effective concentrations . This suggests a favorable safety profile for further development.

Comparative Analysis

Compound Target Activity IC50/MIC Values Remarks
This compoundAChE Inhibition27.04–106.75 µMEffective against AChE
N-Hexyl DerivativeMycobacterial InhibitionMIC 250 µMModerate activity against M. tuberculosis
RivastigmineAChE Inhibition38.4 µMClinically used benchmark

Q & A

Q. What mechanistic studies are required to explain unexpected regioselectivity in derivatization reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate transition state energies for competing reaction pathways. Pair with in situ FTIR or Raman spectroscopy to monitor intermediate formation. Compare with analogous compounds lacking the benzodioxine moiety to isolate electronic effects .

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